molecular formula C9H9ClO4S B3024831 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid CAS No. 313346-23-5

5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid

Cat. No.: B3024831
CAS No.: 313346-23-5
M. Wt: 248.68 g/mol
InChI Key: FFRJDYMIRFLOCU-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorosulfonyl group attached to the benzene ring, along with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid typically involves the chlorosulfonation of 2,4-dimethylbenzoic acid. The reaction is carried out by treating 2,4-dimethylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 2,4-dimethylbenzoic acid is reacted with chlorosulfonic acid (HSO₃Cl) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

    Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acid groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Reduction Reactions: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Sulfonic Acids: Formed by reduction of the chlorosulfonyl group.

    Carboxylic Acids: Formed by oxidation of the methyl groups.

Scientific Research Applications

5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is explored for its potential as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Chlorosulfonyl)salicylic acid: Similar structure with a hydroxyl group at the ortho position relative to the carboxylic acid group.

    2,4-Dimethylbenzoic acid: Lacks the chlorosulfonyl group but has the same methyl substitution pattern.

    Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in the presence of an isocyanate group instead of a carboxylic acid group.

Uniqueness

5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid is unique due to the presence of both the chlorosulfonyl and carboxylic acid functional groups on the same benzene ring

Properties

IUPAC Name

5-chlorosulfonyl-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-3-6(2)8(15(10,13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRJDYMIRFLOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263033
Record name 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313346-23-5
Record name 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313346-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)-2,4-dimethylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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